molecular formula C18H18N6O2 B12488798 N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12488798
M. Wt: 350.4 g/mol
InChI Key: WBUYVSDXARYHDP-UHFFFAOYSA-N
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Description

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C18H18N6O2. It is a derivative of pyrimidine, characterized by the presence of nitro and dibenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,4,6-triaminopyrimidine with benzyl chloride in the presence of a base, followed by nitration using nitric acid under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2,N4-dibenzyl-2,4,6-triaminopyrimidine .

Scientific Research Applications

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

Mechanism of Action

The mechanism of action of N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both nitro and dibenzyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential for various applications compared to simpler pyrimidine derivatives .

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-N,4-N-dibenzyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O2/c19-16-15(24(25)26)17(20-11-13-7-3-1-4-8-13)23-18(22-16)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H4,19,20,21,22,23)

InChI Key

WBUYVSDXARYHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3

Origin of Product

United States

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